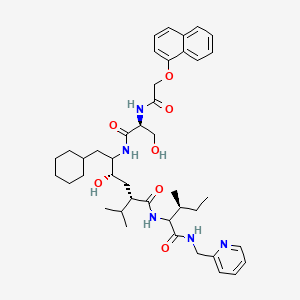

9-Hydroxy muraglitazar

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

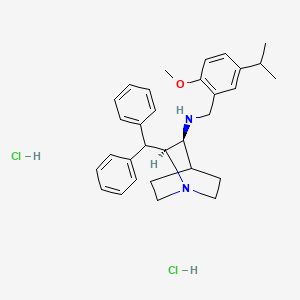

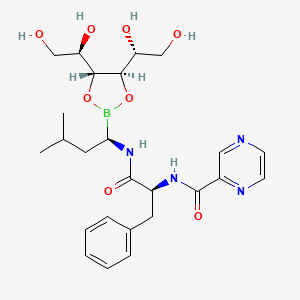

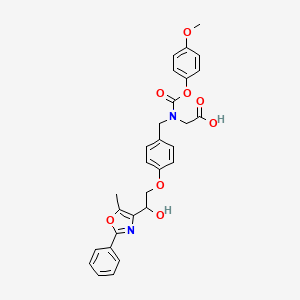

9-Hydroxy muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ receptors . Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles . its development was discontinued due to concerns over cardiovascular risks . The hydroxylated derivative, this compound, retains the core structure of muraglitazar with an additional hydroxyl group, potentially altering its pharmacological properties.

Méthodes De Préparation

The synthesis of 9-Hydroxy muraglitazar involves multiple steps, starting from the core structure of muraglitazar. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation and cyclization reactions.

Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts to facilitate the hydroxylation process.

Analyse Des Réactions Chimiques

9-Hydroxy muraglitazar undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound, muraglitazar.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like m-CPBA, reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions, but can include ketones, carboxylic acids, ethers, and esters.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the effects of hydroxylation on PPAR agonists.

Mécanisme D'action

9-Hydroxy muraglitazar exerts its effects through dual activation of PPARα and PPARγ receptors .

PPARα Activation: Enhances lipid metabolism, reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels.

PPARγ Activation: Improves insulin sensitivity, promoting glucose uptake in adipose tissue and skeletal muscle.

Molecular Targets and Pathways: The compound modulates the expression of genes involved in lipid and glucose metabolism, including those regulating fatty acid oxidation, adipogenesis, and glucose transport.

Comparaison Avec Des Composés Similaires

9-Hydroxy muraglitazar can be compared with other PPAR agonists, such as:

Rosiglitazone: A selective PPARγ agonist used in the treatment of type 2 diabetes.

Pioglitazone: Another PPARγ agonist with a better safety profile compared to muraglitazar.

Fenofibrate: A selective PPARα agonist used to treat hyperlipidemia.

Propriétés

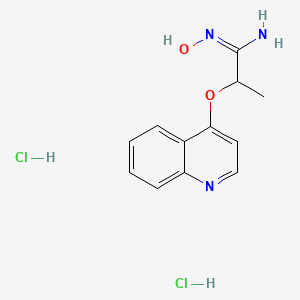

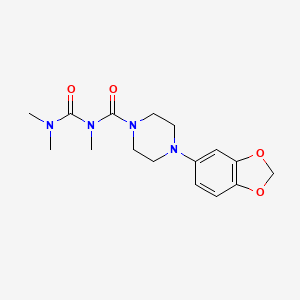

Numéro CAS |

875430-27-6 |

|---|---|

Formule moléculaire |

C29H28N2O8 |

Poids moléculaire |

532.5 g/mol |

Nom IUPAC |

2-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O8/c1-19-27(30-28(38-19)21-6-4-3-5-7-21)25(32)18-37-23-10-8-20(9-11-23)16-31(17-26(33)34)29(35)39-24-14-12-22(36-2)13-15-24/h3-15,25,32H,16-18H2,1-2H3,(H,33,34) |

Clé InChI |

UACPJKHKQTVBSZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.